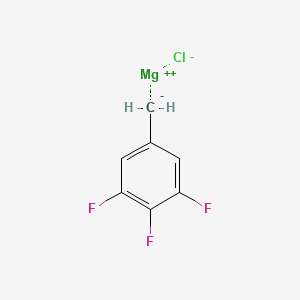
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one is a compound belonging to the pyrrolidine family. Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring. This specific compound is notable for its unique structure, which includes an acetyl group, a methyl group, and an oxopropyl group attached to the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation, where the pyrrolidine derivative is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Methyl and Oxopropyl Groups: The methyl and oxopropyl groups are introduced through alkylation reactions. This involves the reaction of the pyrrolidine derivative with appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the acetyl or oxopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- (2S)-2-(tert-butoxy)methylpyrrolidine hydrochloride
Uniqueness
What sets (2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
918637-75-9 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(2S)-1-acetyl-2-methyl-2-(2-oxopropyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H15NO3/c1-7(12)6-10(3)9(14)4-5-11(10)8(2)13/h4-6H2,1-3H3/t10-/m0/s1 |
Clé InChI |
SBHIKEZRRKGWPS-JTQLQIEISA-N |
SMILES isomérique |
CC(=O)C[C@]1(C(=O)CCN1C(=O)C)C |
SMILES canonique |
CC(=O)CC1(C(=O)CCN1C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)


![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)

![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
